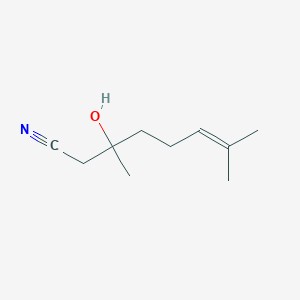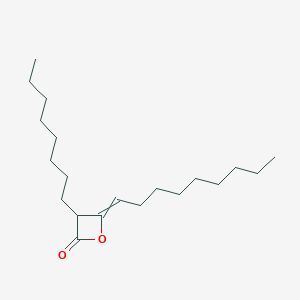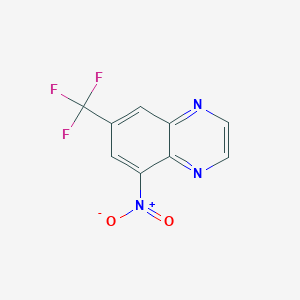
Hentriacontane-7,16,18-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hentriacontane-7,16,18-trione is a long-chain alkane derivative with three ketone functional groups located at the 7th, 16th, and 18th carbon positions. This compound is a member of the hentriacontane family, which is known for its presence in various natural sources such as beeswax and certain plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontane-7,16,18-trione typically involves the oxidation of hentriacontane using specific oxidizing agents. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium, which selectively oxidizes the desired carbon positions to form the ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hentriacontane-7,16,18-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
Hentriacontane-7,16,18-trione has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential role in biological systems and its interaction with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Hentriacontane-7,16,18-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Hentriacontane: A long-chain alkane without ketone groups.
Hentriacontane-7,16-dione: A similar compound with two ketone groups at the 7th and 16th positions.
Hentriacontane-7,16,18-triol: A compound with hydroxyl groups at the 7th, 16th, and 18th positions.
Uniqueness
Hentriacontane-7,16,18-trione is unique due to the presence of three ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying multi-functionalized long-chain alkanes and their applications in various fields.
Propiedades
Número CAS |
60368-10-7 |
|---|---|
Fórmula molecular |
C31H58O3 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
hentriacontane-7,16,18-trione |
InChI |
InChI=1S/C31H58O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
DVVJOZPBJUIMJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)



![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)

